
3-(4-chlorophenyl)-N,N-diisobutylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds closely related to 3-(4-chlorophenyl)-N,N-diisobutylacrylamide involves complex chemical reactions, highlighting the intricacy of obtaining specific chemical structures. For instance, Sagar et al. (2018) describe the synthesis and structures of N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]arylamides, showcasing the diversity in molecular arrangements through various synthesis pathways (Sagar, Yathirajan, Rathore, & Glidewell, 2018). These methodologies offer a foundation for the synthesis of specific chlorophenyl compounds, highlighting the importance of precise chemical reactions in achieving desired molecular structures.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(4-chlorophenyl)-N,N-diisobutylacrylamide is determined using advanced techniques such as X-ray diffraction, demonstrating the complex arrangements of atoms within these molecules. For example, studies like that of Jezierska et al. (2003) on 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide reveal detailed molecular conformations and the impact of specific substitutions on the overall structure (Jezierska, Panek, Ryng, Głowiak, & Koll, 2003). Such analyses are crucial for understanding the chemical behavior and potential applications of these compounds.
Chemical Reactions and Properties
The reactivity and chemical properties of chlorophenyl compounds are influenced by their molecular structure. Research by Ebrahimi et al. (2015) on N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides showcases the chemical reactivity of chlorophenyl derivatives in acylation reactions, emphasizing the role of the chlorophenyl group in enhancing chemical selectivity and efficiency (Ebrahimi, Saiadi, Dakhilpour, Mirsattari, & Massah, 2015). These properties are essential for the development of new chemical entities with specific functionalities.
Applications De Recherche Scientifique
Oxidation and Toxicity Assessment
Research has explored the oxidation of chlorophenols, highlighting the environmental persistence and toxicity of these compounds. Advanced Oxidation Processes (AOP) such as Fe(III)/O(2) homogeneous photocatalysis under UV light have been investigated for their abatement in aqueous solutions, demonstrating effective degradation and reduced toxicity in treated solutions (Andreozzi et al., 2011).
Photocatalytic Degradation
Studies on photocatalytic degradation using modified titanium dioxide have shown effectiveness in degrading chlorophenols under visible light, indicating the potential for environmental remediation and the importance of catalyst modification to enhance degradation efficiency (Lin et al., 2018).
Adsorption Techniques
Research into adsorption methods for removing chlorophenols from aqueous media has shown that modified montmorillonite clay, for example, can be an effective and low-cost adsorbent for such pollutants, offering insights into sustainable water treatment technologies (Nourmoradi et al., 2016).
Photoelectrochemical Sensors
Development of photoelectrochemical sensors based on heterojunction materials for detecting chlorophenols in water has been reported. Such technologies highlight the application of advanced materials science in environmental monitoring and safety (Yan et al., 2019).
Microbial Degradation and Environmental Impact
Investigations into microbial degradation mechanisms of chlorophenols offer insights into bioremediation strategies that can be optimized for cleaning up contaminated environments, emphasizing the role of specific enzymes in breaking down toxic compounds (Olaniran & Igbinosa, 2011).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(E)-3-(4-chlorophenyl)-N,N-bis(2-methylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO/c1-13(2)11-19(12-14(3)4)17(20)10-7-15-5-8-16(18)9-6-15/h5-10,13-14H,11-12H2,1-4H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKAGQAEGLSEDR-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)C=CC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN(CC(C)C)C(=O)/C=C/C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-chlorophenyl)-N,N-bis(2-methylpropyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[3-(2-furyl)-2-propen-1-ylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5539642.png)

![4-(4-chlorophenyl)-N-[(3S,4S)-4-methoxy-3-pyrrolidinyl]butanamide hydrochloride](/img/structure/B5539652.png)
![2-(3-methoxypropyl)-8-(3-thienylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5539663.png)

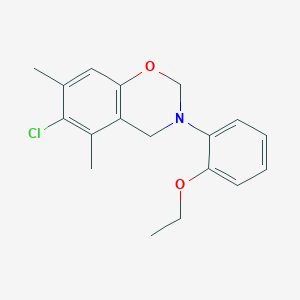
![6-[(2-chlorobenzyl)thio]-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5539686.png)
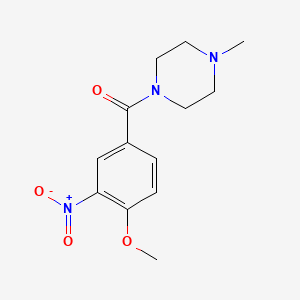
![2-(2-oxo-2-{4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperidinyl}ethyl)morpholine dihydrochloride](/img/structure/B5539704.png)
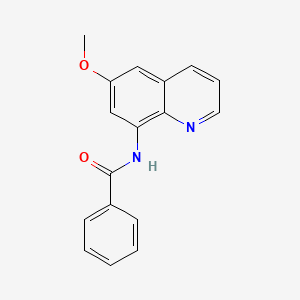
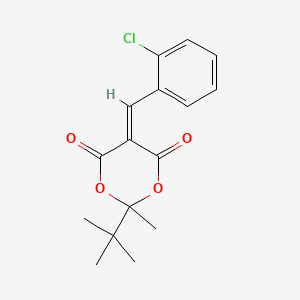
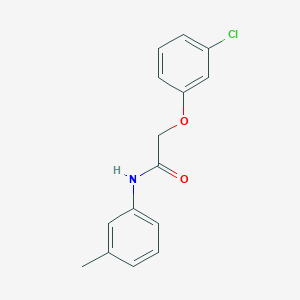
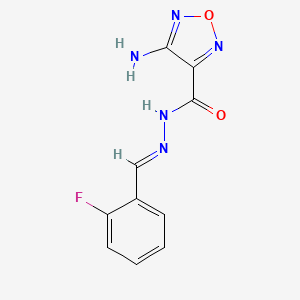
![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5539744.png)